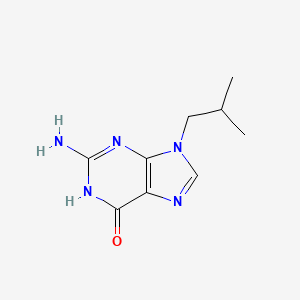![molecular formula C19H32B2Cl2Si B14353750 {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane CAS No. 93109-79-6](/img/structure/B14353750.png)
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is a complex organosilicon compound that features a unique combination of boron, silicon, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane typically involves the reaction of tert-butyl(chloro)borane with phenylethynyl(trimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The boron centers can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-silicon complexes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted boron-silicon compounds, while oxidation reactions produce boronic acids or borates.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon and organoboron compounds. It is also utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology and Medicine
Industry
In industry, this compound may be used in the production of advanced materials, including polymers and coatings, due to its ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism of action of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane involves the interaction of its boron and silicon centers with other molecules. The boron centers can act as Lewis acids, facilitating various chemical reactions, while the silicon centers provide stability and structural integrity to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with similar reactivity but lacking the boron centers.
tert-Butyl chloride: An organochloride with similar substitution reactions but different structural properties.
Phenylethynyl(trimethyl)silane: A precursor used in the synthesis of the target compound.
Uniqueness
The uniqueness of {2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane lies in its combination of boron and silicon centers, which provide a versatile platform for various chemical transformations. This dual functionality is not commonly found in other similar compounds, making it a valuable tool in synthetic chemistry.
Propriétés
Numéro CAS |
93109-79-6 |
|---|---|
Formule moléculaire |
C19H32B2Cl2Si |
Poids moléculaire |
381.1 g/mol |
Nom IUPAC |
[2,2-bis[tert-butyl(chloro)boranyl]-1-phenylethenyl]-trimethylsilane |
InChI |
InChI=1S/C19H32B2Cl2Si/c1-18(2,3)20(22)17(21(23)19(4,5)6)16(24(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clé InChI |
FXZQWCKICYABRF-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C(C1=CC=CC=C1)[Si](C)(C)C)B(C(C)(C)C)Cl)(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




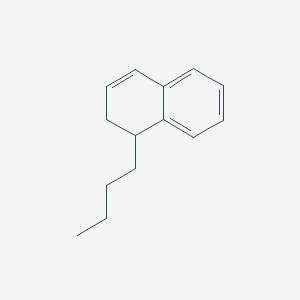
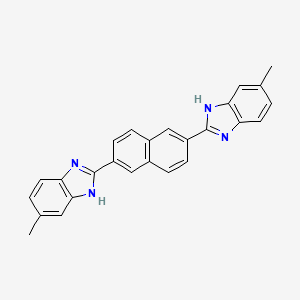
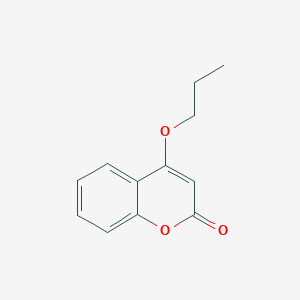
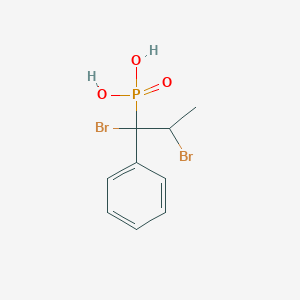
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
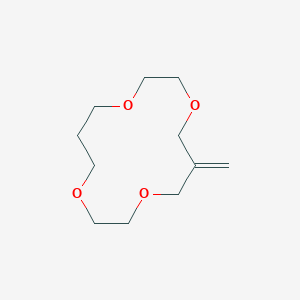
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)

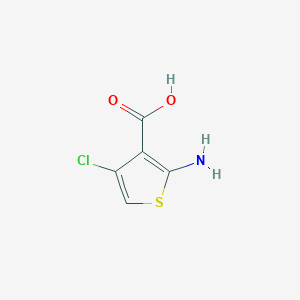
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
![2-(2-nitrobenzo[e][1]benzofuran-1-yl)acetic acid](/img/structure/B14353742.png)
